molecular formula C28H39FN7O17P3S B1252003 3-Fluorobenzoyl-CoA

3-Fluorobenzoyl-CoA

Cat. No. B1252003
M. Wt: 889.6 g/mol
InChI Key: SHBNFVMHAFFMNY-TYHXJLICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluorobenzoyl-CoA is a fluorobenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-fluorobenzoic acid. It derives from a benzoyl-CoA and a 3-fluorobenzoic acid.

Scientific Research Applications

Enzymatic Activity and Degradation

  • Anaerobic Degradation : The enzymatic processes involved in the anaerobic degradation of halobenzoates, particularly highlighting the role of 3-fluorobenzoyl-CoA in environmental degradation, were studied by Kuntze et al. (2011). They found that certain microorganisms can degrade halobenzoates under anaerobic conditions, converting 3-fluorobenzoyl-CoA into fluorinated CoA ester dead-end products, thus playing a role in environmental pollutant breakdown (Kuntze et al., 2011).

  • ATP-Dependent C–F Bond Cleavage : Tiedt et al. (2016) described an enzymatic process where 3-fluorobenzoyl-CoA is involved in the complete degradation of fluoroaromatic compounds without oxygen. This process, occurring in certain bacteria, allows for the breakdown of persistent pollutants, highlighting the environmental relevance of 3-fluorobenzoyl-CoA in biodegradation processes (Tiedt et al., 2016).

Chemical Synthesis and Applications

  • Synthesis of Thioureas : Saeed et al. (2011) explored the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, using 3-fluorobenzoyl compounds. This research contributes to the understanding of structural and vibrational properties of these compounds, which could have implications in various chemical applications (Saeed et al., 2011).

Biomedical Applications

  • Glycopeptide Synthesis : Sjölin and Kihlberg (2001) investigated the use of fluorobenzoyl groups, including 3-fluorobenzoyl, as protective groups in carbohydrate and glycopeptide synthesis. They found that these groups can be effectively used to prevent beta-elimination in sensitive glycopeptides, showcasing the potential biomedical applications of 3-fluorobenzoyl compounds (Sjölin & Kihlberg, 2001).

Additional Studies

  • Mechanistic Studies in Enzymatic Reactions : Crooks and Copley (1993) conducted mechanistic studies on 4-chlorobenzoyl-CoA dehalogenase, which revealed insights into the reaction mechanisms involving halobenzoyl-CoA compounds, including 3-fluorobenzoyl-CoA. Their research aids in understanding the enzymatic processes involving these compounds (Crooks & Copley, 1993).

  • Organocatalytic Reactions : Li et al. (2019) studied the organocatalytic asymmetric Mannich reaction involving 3-fluorooxindoles, contributing to the field of asymmetric synthesis and the creation of complex molecules for potential pharmaceutical applications (Li et al., 2019).

properties

Product Name

3-Fluorobenzoyl-CoA

Molecular Formula

C28H39FN7O17P3S

Molecular Weight

889.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-fluorobenzenecarbothioate

InChI

InChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-7-6-18(37)31-8-9-57-27(41)15-4-3-5-16(29)10-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-5,10,13-14,17,20-22,26,38-39H,6-9,11-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

SHBNFVMHAFFMNY-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)F)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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